molecular formula C24H18O2 B14224113 Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- CAS No. 823226-90-0

Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-

Cat. No.: B14224113
CAS No.: 823226-90-0
M. Wt: 338.4 g/mol
InChI Key: UPKOWKBDKQMHBY-UHFFFAOYSA-N
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Description

Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-: is an organic compound with the molecular formula C24H18O2 It is characterized by the presence of two methoxyphenyl groups attached to a benzene ring via ethynyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- are not well-documented, the Sonogashira coupling reaction remains a standard approach in the synthesis of similar compounds. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]- is unique due to the specific positioning of its methoxyphenyl groups and ethynyl linkages. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

823226-90-0

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

1,2-bis[2-(2-methoxyphenyl)ethynyl]benzene

InChI

InChI=1S/C24H18O2/c1-25-23-13-7-5-11-21(23)17-15-19-9-3-4-10-20(19)16-18-22-12-6-8-14-24(22)26-2/h3-14H,1-2H3

InChI Key

UPKOWKBDKQMHBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3OC

Origin of Product

United States

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